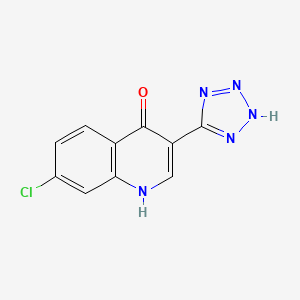
7-Chloro-3-(1,2-dihydro-5H-tetrazol-5-ylidene)quinolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-3-(1,2-dihydro-5H-tetrazol-5-ylidene)quinolin-4(3H)-one is a heterocyclic compound that features a quinoline core substituted with a chloro group at the 7th position and a tetrazole moiety at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3-(1,2-dihydro-5H-tetrazol-5-ylidene)quinolin-4(3H)-one typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Chloro Group: The chloro group can be introduced via electrophilic aromatic substitution using chlorine gas or a chlorinating agent like thionyl chloride.
Formation of the Tetrazole Moiety: The tetrazole ring can be formed by reacting an appropriate nitrile with sodium azide under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrazole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the quinoline core, potentially leading to the formation of dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the tetrazole moiety.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 7-Chloro-3-(1,2-dihydro-5H-tetrazol-5-ylidene)quinolin-4(3H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.
Medicine
In medicine, derivatives of this compound are being investigated for their therapeutic potential. The presence of the tetrazole moiety is particularly interesting due to its bioisosteric properties, which can enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-Chloro-3-(1,2-dihydro-5H-tetrazol-5-ylidene)quinolin-4(3H)-one involves its interaction with specific molecular targets. The tetrazole moiety can mimic carboxylate groups, allowing the compound to bind to enzymes and receptors. This binding can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
7-Chloroquinoline: Lacks the tetrazole moiety, making it less versatile in terms of chemical reactivity and biological activity.
3-(1,2-Dihydro-5H-tetrazol-5-ylidene)quinolin-4(3H)-one: Lacks the chloro group, which can affect its chemical properties and reactivity.
Uniqueness
7-Chloro-3-(1,2-dihydro-5H-tetrazol-5-ylidene)quinolin-4(3H)-one is unique due to the presence of both the chloro group and the tetrazole moiety. This combination allows for a wide range of chemical reactions and potential biological activities, making it a valuable compound for research and development.
Properties
CAS No. |
61338-48-5 |
|---|---|
Molecular Formula |
C10H6ClN5O |
Molecular Weight |
247.64 g/mol |
IUPAC Name |
7-chloro-3-(2H-tetrazol-5-yl)-1H-quinolin-4-one |
InChI |
InChI=1S/C10H6ClN5O/c11-5-1-2-6-8(3-5)12-4-7(9(6)17)10-13-15-16-14-10/h1-4H,(H,12,17)(H,13,14,15,16) |
InChI Key |
GEBFGPATQMVFAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC=C(C2=O)C3=NNN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















